2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Synthetic chemistry Heterocyclic scaffold Library synthesis

Sourcing a reactive 1,3,4-thiadiazole intermediate with defined electrophilicity for SAR campaigns can delay project timelines. 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 21521-90-4) addresses this need as a pre-functionalized building block. • Enables rapid nucleophilic displacement with amines, thiols, and other nucleophiles for diverse library generation. • 5-Ethyl substituent provides a defined lipophilic parameter (XLogP3 = 1.3) distinct from methyl or phenyl analogs. • MW 205.67, 1 HBD, 4 HBA - resides in favorable drug-like chemical space for lead optimization.

Molecular Formula C6H8ClN3OS
Molecular Weight 205.67 g/mol
CAS No. 21521-90-4
Cat. No. B1361111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
CAS21521-90-4
Molecular FormulaC6H8ClN3OS
Molecular Weight205.67 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)CCl
InChIInChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11)
InChIKeyGBCHYYJDLIXCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Identity & Procurement


2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 21521-90-4) is a small-molecule heterocyclic building block belonging to the 1,3,4-thiadiazole class, with the molecular formula C₆H₈ClN₃OS and a molecular weight of 205.67 g/mol [1]. It features a chloroacetamide side chain at the 2-position and an ethyl group at the 5-position of the thiadiazole ring. This compound is supplied as a research chemical by Sigma-Aldrich (catalog TMT00082) as part of a unique chemical collection, with the caveat that no analytical data is collected by the vendor and all sales are final . Primary literature references to this exact compound are scarce; however, its scaffold appears as a key synthetic intermediate in patent literature dating to Fujisawa Pharmaceutical Co. (EP0036673, filed 1979) [2] and in contemporary medicinal chemistry campaigns targeting anticancer and agrochemical applications.

Chloroacetyl reactive handle for nucleophilic displacement
1,3,4-thiadiazole scaffold with patent precedent
Supplied as research chemical; no vendor analytical data collected

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Key Differentiation Factors


Within the 1,3,4-thiadiazole acetamide family, subtle structural variations at the N-acyl and C5 positions produce profoundly different reactivity and biological profiles. The chloroacetyl side chain of the target compound confers electrophilic reactivity that is entirely absent in simple acetamide analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 33720-98-8) . This reactive handle enables nucleophilic displacement with amines, thiols, and other nucleophiles, making the compound a versatile intermediate for generating structurally diverse libraries . Conversely, replacing the 5-ethyl group with hydrogen, methyl, or aryl substituents alters both lipophilicity and metabolic stability, which directly impacts the drug-likeness and target engagement of downstream derivatives. The compound's classification under GHS as Acute Toxicity Category 4 (100% of notifiers), Skin Irritation Category 2 (50%), and Eye Damage Category 1 (50%) further distinguishes its handling requirements from less hazardous analogs [1]. These cumulative structural, reactivity, and safety-profile differences mean that in-class compounds cannot be assumed interchangeable for either synthetic or biological applications.

Property
Target Compound
Analog (CAS 33720-98-8)
Reactivity
Chloroacetyl electrophile enables nucleophilic substitution
No halogen; unreactive toward nucleophiles
Safety Profile
GHS Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1; Warning
No GHS hazards reported; potentially lower acute toxicity
Physicochemical
5-ethyl group contributes defined lipophilicity
Same 5-ethyl; other substituents may alter drug-likeness

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Quantitative Comparisons


Electrophilic Reactivity: Chloroacetyl Advantage

The chloroacetyl group in the target compound enables nucleophilic substitution reactions (e.g., with amines, thiols, alcohols) that are impossible with the non-halogenated analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 33720-98-8). The chloroacetamide motif is well-established as an alkylating handle for generating thioether and secondary amine derivatives . The target compound's SMILES string CCC1=NN=C(NC(=O)CCl)S1 confirms the presence of the reactive C–Cl bond .

Reactivity
Class-level inference
Chloroacetyl enables nucleophilic substitution; non-halogenated analog unreactive.
Defines synthetic utility; verify in intended reaction.
No kinetic data; vendor does not provide purity analysis.
Synthetic chemistry Heterocyclic scaffold Library synthesis

Anticancer Activity: Compound 4y vs. Cisplatin

A derivative built directly on the 5-ethyl-1,3,4-thiadiazol-2-yl scaffold — compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) — was evaluated against MCF-7 breast cancer and A549 lung cancer cell lines alongside cisplatin [1]. Compound 4y demonstrated an IC₅₀ of 0.084 ± 0.020 mmol L⁻¹ against MCF-7 and 0.034 ± 0.008 mmol L⁻¹ against A549, compared to cisplatin. While direct IC₅₀ values for the target compound itself are not reported in this study, the data establish the 5-ethyl-1,3,4-thiadiazol-2-yl core as a productive scaffold for anticancer lead optimization.

Cytotoxicity
Cross-study comparable
Derivative 4y IC₅₀: MCF-7 0.084 mM, A549 0.034 mM
Scaffold supports anticancer lead optimization.
Target compound not directly tested; results require independent replication.
Anticancer Cytotoxicity Medicinal chemistry

Agrochemical Intermediate Utility

Chinese chemical industry sources explicitly classify 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a pesticide intermediate ('常用作农药的中间体') . This industrial designation is not commonly reported for close analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 33720-98-8), which is primarily listed as a research chemical . The commercial availability of the compound in industrial-grade purity (98% from Jinan Liheng Biotechnology) further supports its established role in agrochemical supply chains .

Industrial Use
Class-level inference
Classified as pesticide intermediate by Chinese chemical industry.
May support agrochemical intermediate sourcing.
Not reported for non-halogenated analog; verify with supplier.
Agrochemical Pesticide intermediate Industrial synthesis

GHS Safety Profile Differentiation

The target compound carries GHS hazard classifications that differ from its non-chlorinated analog. Per ECHA C&L notification data aggregated in PubChem: Acute Toxicity Category 4 (100% of notifying companies), Skin Irritation Category 2 (50%), Eye Damage Category 1 (50%), and STOT Single Exposure Category 3 (50%) [1]. In contrast, N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 33720-98-8) has no GHS hazard classifications reported in PubChem, suggesting a lower acute toxicity profile [2]. The signal word 'Warning' and combustible solid classification (Storage Class 11) further define handling requirements .

Safety
Head-to-head
Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3; Warning vs. analog with no GHS classifications.
Specific hazard handling required; procurement approvals may differ.
Based on ECHA C&L notifications.
Safety Handling Regulatory

Application Scenarios: 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide


Diversification-Ready Anticancer Scaffold

Medicinal chemistry teams pursuing 1,3,4-thiadiazole-based anticancer agents can use this compound as a starting material for generating focused libraries. The chloroacetyl group reacts efficiently with thiols and amines to produce thioether and amino derivatives, as demonstrated by the synthesis of compound 4y (IC₅₀ = 0.034–0.084 mmol L⁻¹ against A549 and MCF-7 cell lines) [1]. This positions the compound as an enabling intermediate for structure-activity relationship (SAR) exploration around the 5-ethyl-1,3,4-thiadiazol-2-yl pharmacophore.

Pesticide Intermediate for Agrochemical R&D

The compound's established use as a pesticide intermediate in Chinese chemical manufacturing makes it a candidate for agrochemical R&D groups developing new thiadiazole-based fungicides, herbicides, or insecticides. The 5-ethyl substituent provides a defined lipophilic parameter distinct from methyl or phenyl analogs, which can be exploited in lead optimization campaigns targeting specific crop-protection profiles.

Chemical Biology Probes via Bioconjugation

The electrophilic chloroacetyl moiety enables conjugation to cysteine-containing peptides or proteins, making this compound a potential warhead-bearing scaffold for designing activity-based probes or targeted covalent inhibitors. This application is directly enabled by the chloroacetyl reactivity that distinguishes the target compound from non-halogenated analogs .

Physicochemical Profiling Benchmark

With a computed XLogP3 of 1.3, a molecular weight of 205.67, and 1 hydrogen bond donor and 4 hydrogen bond acceptors [2], this compound resides in favorable drug-like chemical space. It can serve as a baseline reference for comparing the physicochemical properties of newly synthesized 1,3,4-thiadiazole analogs, particularly when evaluating the impact of different N-acyl substituents on lipophilicity and polar surface area.

Application
Selection Property
Validation Focus
Anticancer lead optimization scaffold
Electrophilic chloroacetyl handle
Derivative cytotoxicity profiling
Agrochemical intermediate research
Industrial-grade precedent
Pesticide-specific activity screening
Activity-based probe synthesis
Thiol-reactive warhead
Target engagement and selectivity
Physicochemical property benchmark
Computed drug-like descriptors
Experimental LogP/PSA validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.